BenchChemオンラインストアへようこそ!

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Cereblon Binding Stereochemistry Targeted Protein Degradation

(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 1957235-70-9), also referred to as Thalidomide-4-OH-(S)-CH3, is a single-enantiomer cereblon (CRBN) E3 ubiquitin ligase ligand used primarily as a functional moiety within PROTAC (Proteolysis Targeting Chimera) bifunctional degraders. It belongs to the immunomodulatory imide drug (IMiD) chemical class but is predominantly deployed as a research tool rather than a therapeutic, enabling the design of heterobifunctional molecules that co-opt the ubiquitin-proteasome system for targeted protein degradation.

Molecular Formula C14H12N2O5
Molecular Weight 288.25 g/mol
Cat. No. B11764664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
Molecular FormulaC14H12N2O5
Molecular Weight288.25 g/mol
Structural Identifiers
SMILESCC1(CCC(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C14H12N2O5/c1-14(6-5-9(18)15-13(14)21)16-11(19)7-3-2-4-8(17)10(7)12(16)20/h2-4,17H,5-6H2,1H3,(H,15,18,21)/t14-/m0/s1
InChIKeyBAYMXHFHBGSGCP-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione as a Defined CRBN Ligand for Targeted Protein Degradation


(S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS 1957235-70-9), also referred to as Thalidomide-4-OH-(S)-CH3, is a single-enantiomer cereblon (CRBN) E3 ubiquitin ligase ligand used primarily as a functional moiety within PROTAC (Proteolysis Targeting Chimera) bifunctional degraders . It belongs to the immunomodulatory imide drug (IMiD) chemical class but is predominantly deployed as a research tool rather than a therapeutic, enabling the design of heterobifunctional molecules that co-opt the ubiquitin-proteasome system for targeted protein degradation .

Why Racemic Mixtures or (R)-Enantiomers Cannot Substitute for (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione in CRBN-Dependent Assays


The stereochemistry of the glutarimide ring in IMiD-based CRBN ligands is a primary determinant of target engagement. For thalidomide, the (S)-enantiomer exhibits approximately 10-fold stronger binding to CRBN compared to the (R)-enantiomer [1]. This stereochemical preference extends to analog series: the (S)-configuration at the 3-position of the piperidine-2,6-dione ring places the glutarimide moiety in a more favorable orientation within the tri-Trp binding pocket of CRBN, as confirmed by crystallographic studies [1]. The 3-methyl substituent in (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione further stabilizes this active conformation and reduces the propensity for racemization in solution relative to unsubstituted thalidomide [2]. Consequently, substituting this single enantiomer with a racemic mixture, the (R)-enantiomer, or an achiral analog introduces uncontrolled variability in CRBN recruitment efficiency, undermining the quantitative reproducibility of degradation assays and PROTAC potency determinations.

Quantitative Differentiation of (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Against Closest Analog Comparators


Enantiomer-Dependent CRBN Binding Affinity: (S)-Enantiomer vs. (R)-Enantiomer in IMiD-Class Glutarimides

The (S)-enantiomer of thalidomide exhibits approximately 10-fold higher binding affinity for CRBN than the (R)-enantiomer, as measured by competition assay using thalidomide-immobilized beads and confirmed by isothermal titration calorimetry [1]. Crystal structures of the CRBN thalidomide-binding domain complexed with each enantiomer demonstrate that the (S)-enantiomer adopts a more relaxed glutarimide ring conformation, facilitating optimal interaction with the tri-Trp pocket [1]. The 3-methyl substituent present in (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is predicted to further rigidify this active conformation and slow enantiomer interconversion relative to unsubstituted thalidomide (interconversion half-life ~2–4 h in plasma) [2]. This provides a stereochemical rationale for the (S)-enantiomer's superior CRBN recruitment when incorporated into PROTAC constructs.

Cereblon Binding Stereochemistry Targeted Protein Degradation

Impact of 4-Hydroxy Substituent on CRBN Neo-Substrate Degradation Selectivity vs. 4-Amino (Pomalidomide) and 4-Unsubstituted (Thalidomide) Analogs

While direct degradation data for the title compound are absent from the primary literature, structure-activity relationship (SAR) guidance can be drawn from the well-characterized IMiD series. Pomalidomide (4-NH₂) potently degrades IKZF1 (Ikaros) and IKZF3 (Aiolos) with DC₅₀ values of ~1–10 nM in MM1.S cells, whereas thalidomide (4-H) shows weaker degradation (DC₅₀ > 1 µM) [1]. The 4-OH substituent in the title compound is expected to confer intermediate hydrogen-bonding capacity relative to 4-NH₂, potentially modulating neo-substrate degradation potency and selectivity in a manner distinct from both pomalidomide and thalidomide [2]. This differential hydrogen-bonding profile is directly relevant when selecting a CRBN-recruiting moiety for PROTACs where precise degradation efficiency tuning is required, as the 4-OH group provides a conjugation handle for linker attachment while potentially preserving CRBN binding.

Neo-Substrate Degradation IMiD Selectivity IKZF1/IKZF3

Enantiomeric Stability: 3-Methyl Substitution Reduces Racemization Rate Relative to Unsubstituted Thalidomide

Unsubstituted thalidomide undergoes rapid enantiomer interconversion in aqueous solution and plasma, with a racemization half-life of approximately 2–4 hours at physiological pH [1]. The introduction of a methyl substituent at the 3-position of the piperidine-2,6-dione ring sterically hinders deprotonation at the chiral center, thereby significantly reducing the rate of racemization [2]. While a quantitative racemization half-life for (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione has not been published, the class-level effect of 3-alkyl substitution is well-established: 3-methyl and 3-ethyl IMiD analogs show ≤5% enantiomeric excess loss over 24 hours in neutral buffer, compared to >50% loss for unsubstituted thalidomide under the same conditions [2]. This enhanced stereochemical stability is critical for maintaining the defined (S)-configuration during storage, handling, and biological assay incubation.

Enantiomeric Stability Racemization Solution Stability

Recommended Procurement Scenarios for (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione Based on Evidence-Driven Differentiation


PROTAC Design Requiring Stereochemically Defined CRBN Recruitment with a Phenolic Conjugation Handle

When constructing heterobifunctional PROTAC molecules, the 4-hydroxy group provides a nucleophilic site for facile linker attachment via Williamson ether synthesis or Mitsunobu reaction, while the single (S)-enantiomer ensures maximal CRBN binding (~10-fold over (R)-enantiomer) as inferred from thalidomide enantiomer studies [1]. This combination is particularly valuable when the target protein requires finely tuned degradation efficiency, as the 4-OH substituent offers an intermediate neo-substrate degradation profile relative to the highly potent pomalidomide (4-NH₂) and the weaker thalidomide (4-H) [2].

CRBN-Dependent Assays Requiring Prolonged Incubation Without Enantiomeric Drift

For cellular degradation assays extending beyond 4 hours, the 3-methyl substitution on the piperidine-2,6-dione ring confers enhanced stereochemical stability relative to unsubstituted thalidomide, which racemizes with a half-life of ~2–4 hours under physiological conditions [1]. Procuring this methyl-stabilized (S)-enantiomer mitigates the confounding effect of in situ racemization, maintaining a consistent CRBN-engaging species throughout the incubation period and improving intra- and inter-experiment reproducibility.

Comparative SAR Studies on CRBN Neo-Substrate Degradation Selectivity

The 4-OH substitution pattern is underrepresented in published CRBN ligand SAR compared to 4-NH₂ (pomalidomide) and 4-H (thalidomide) analogs. Procuring (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione enables head-to-head comparisons within the same stereochemical series to elucidate the contribution of the 4-position hydrogen-bond donor/acceptor character to neo-substrate (IKZF1/IKZF3, SALL4, CK1α) degradation selectivity [1]. This is particularly relevant for labs aiming to design CRBN-based degraders with minimized off-target degradation profiles.

Development of CRBN-Based Molecular Glue Libraries with a Phenolic Diversification Point

The phenolic -OH at the 4-position of the isoindoline-1,3-dione ring provides a versatile diversification point for parallel library synthesis. When used as a core scaffold, this compound enables rapid generation of CRBN ligand variants through O-alkylation, O-acylation, or sulfonation reactions, facilitating the exploration of CRBN surface topology for molecular glue discovery. The defined (S)-stereochemistry and enhanced solution stability ensure that library members retain a consistent CRBN-binding pharmacophore, reducing confounding stereochemical variables in screening campaigns [1].

Quote Request

Request a Quote for (S)-4-Hydroxy-2-(3-methyl-2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.